Structural and Conformational Differentiation from 1-Methylindole-2-carboxaldehyde
1-Methylindoline-2-carbaldehyde differs from its fully aromatic counterpart, 1-Methylindole-2-carboxaldehyde (CAS 27421-51-8), by having a saturated C2-C3 bond, resulting in a molecular weight increase of 2.02 g/mol and a significant change in the heterocyclic core's geometry . This saturation removes aromaticity in the pyrrole ring, altering the electron density at the aldehyde and providing a distinct steric environment.
| Evidence Dimension | Molecular Structure & Core Saturation |
|---|---|
| Target Compound Data | C₁₀H₁₁NO; MW 161.20 g/mol; Saturated indoline core |
| Comparator Or Baseline | 1-Methylindole-2-carboxaldehyde (CAS 27421-51-8); C₁₀H₉NO; MW 159.18 g/mol; Aromatic indole core |
| Quantified Difference | MW Difference: +2.02 g/mol; Core State: Saturated vs. Aromatic |
| Conditions | Chemical structure comparison (SMILES: CN1C(CC2=CC=CC=C21)C=O vs. CN1C(C=C2)=CC=CC=C21C=O) |
Why This Matters
The saturated core provides a non-planar, more flexible scaffold, which is critical for accessing three-dimensional chemical space in drug discovery, unlike the planar aromatic indole core.
